4-chloro-N-{3-[(3-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
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Overview
Description
4-CHLORO-N-{3-[(3-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE: is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antiviral, and antifungal properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{3-[(3-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the quinoxaline ring and subsequent sulfonamide formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Formation of Quinoxaline Ring: This step involves the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.
Sulfonamide Formation: The quinoxaline derivative is then reacted with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the quinoxaline ring, converting it to a dihydroquinoxaline derivative.
Substitution: The chloro group in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while substitution can produce various substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential as an antimicrobial agent. Its sulfonamide group is known to inhibit the growth of bacteria by interfering with folic acid synthesis.
Medicine
In medicine, derivatives of this compound have shown promise as potential therapeutic agents for treating bacterial infections. The compound’s ability to inhibit bacterial enzymes makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its stable structure and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{3-[(3-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE involves the inhibition of bacterial enzymes, particularly those involved in folic acid synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfasalazine: Used to treat inflammatory bowel disease.
Uniqueness
What sets 4-CHLORO-N-{3-[(3-METHYLPHENYL)AMINO]QUINOXALIN-2-YL}BENZENE-1-SULFONAMIDE apart is its unique quinoxaline ring structure, which provides additional sites for chemical modification. This allows for the development of derivatives with enhanced biological activity and specificity.
Properties
Molecular Formula |
C21H17ClN4O2S |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
4-chloro-N-[3-(3-methylanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H17ClN4O2S/c1-14-5-4-6-16(13-14)23-20-21(25-19-8-3-2-7-18(19)24-20)26-29(27,28)17-11-9-15(22)10-12-17/h2-13H,1H3,(H,23,24)(H,25,26) |
InChI Key |
CFTHJKZQZYEVBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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